Cas no 2229478-61-7 (1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine)

1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine structure
2229478-61-7 structure
商品名:1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine
CAS番号:2229478-61-7
MF:C12H16F2N2O2
メガワット:258.264450073242
CID:5604827
PubChem ID:165695778

1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • EN300-1962048
    • 2229478-61-7
    • [1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
    • 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine
    • インチ: 1S/C12H16F2N2O2/c1-17-8-3-4-16-10(18-2)9(8)11(7-15)5-12(13,14)6-11/h3-4H,5-7,15H2,1-2H3
    • InChIKey: HIZGLMXWKBLOBK-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C(=NC=CC=2OC)OC)(CN)C1)F

計算された属性

  • せいみつぶんしりょう: 258.11798408g/mol
  • どういたいしつりょう: 258.11798408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 57.4Ų

1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1962048-0.05g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
0.05g
$1620.0 2023-08-31
Enamine
EN300-1962048-0.5g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
0.5g
$1851.0 2023-08-31
Enamine
EN300-1962048-10.0g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
10g
$8295.0 2023-06-01
Enamine
EN300-1962048-0.25g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
0.25g
$1774.0 2023-08-31
Enamine
EN300-1962048-0.1g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
0.1g
$1697.0 2023-08-31
Enamine
EN300-1962048-5.0g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
5g
$5594.0 2023-06-01
Enamine
EN300-1962048-2.5g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
2.5g
$3782.0 2023-08-31
Enamine
EN300-1962048-1g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
1g
$1929.0 2023-08-31
Enamine
EN300-1962048-1.0g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
1g
$1929.0 2023-06-01
Enamine
EN300-1962048-10g
[1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutyl]methanamine
2229478-61-7
10g
$8295.0 2023-08-31

1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine 関連文献

1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 2229478-61-7 and Product Name: 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine

The compound identified by the CAS number 2229478-61-7 and the product name 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both dimethoxypyridine and difluorocyclobutyl moieties in its structure imparts distinct chemical properties that make it a promising candidate for further exploration.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry due to their diverse biological activities. The dimethoxypyridine moiety is particularly noteworthy, as it is known for its ability to enhance binding affinity and selectivity in protein targets. This feature is especially relevant in the design of small-molecule inhibitors targeting enzymes such as kinases and phosphodiesterases. The difluorocyclobutyl group, on the other hand, introduces rigidity to the molecular structure, which can improve metabolic stability and reduce susceptibility to enzymatic degradation. These structural attributes collectively contribute to the compound's potential as a pharmacophore.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. In the case of 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine, the dual presence of fluorine atoms at the cyclobutyl ring enhances its interaction with biological targets while maintaining a favorable pharmacokinetic profile. This has been observed in various preclinical studies where fluorinated derivatives have demonstrated improved efficacy compared to their non-fluorinated counterparts.

The synthesis of this compound involves sophisticated organic transformations that require precise control over reaction conditions. The integration of the dimethoxypyridine scaffold with the difluorocyclobutyl moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the compound's complexity and novelty.

From a biological perspective, 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine exhibits promising activity against several disease-related targets. Preliminary in vitro assays have shown that this compound interacts with proteins involved in cancer pathways, making it a potential lead for further development into an anticancer therapeutic. Additionally, its interaction with enzymes implicated in inflammatory responses suggests that it may also have applications in treating autoimmune disorders. The multifaceted biological activity of this molecule underscores its therapeutic potential and justifies further investigation.

The development of new drugs is a lengthy and resource-intensive process that requires extensive characterization at multiple stages. Computational modeling and molecular dynamics simulations have played a crucial role in understanding the binding mechanisms of this compound with its target proteins. These studies provide insights into how structural modifications can optimize binding affinity and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery pipeline and identify promising candidates for experimental validation.

In conclusion, 1-(2,4-dimethoxypyridin-3-yl)-3,3-difluorocyclobutylmethanamine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, combined with its promising biological activity, make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in developing next-generation pharmaceuticals.

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